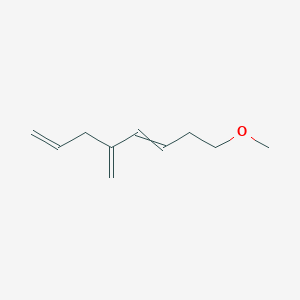
8-Methoxy-4-methylideneocta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methylideneocta-1,5-diene is an organic compound with the molecular formula C10H16O It is a type of diene, which means it contains two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-methylideneocta-1,5-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted starting materials and the application of catalytic processes to facilitate the formation of the diene structure. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-methylideneocta-1,5-diene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen results in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
8-Methoxy-4-methylideneocta-1,5-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 8-Methoxy-4-methylideneocta-1,5-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and methoxy group play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
7-Methyl-3-methylideneocta-1,6-diene: Similar in structure but differs in the position of the methoxy group.
1,5-Hexadiene: A simpler diene with fewer functional groups.
Myrcene: A naturally occurring monoterpene with a similar diene structure.
Uniqueness: 8-Methoxy-4-methylideneocta-1,5-diene is unique due to its specific arrangement of double bonds and the presence of a methoxy group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61753-72-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
8-methoxy-4-methylideneocta-1,5-diene |
InChI |
InChI=1S/C10H16O/c1-4-7-10(2)8-5-6-9-11-3/h4-5,8H,1-2,6-7,9H2,3H3 |
InChI Key |
NGKPYLQWUWCLFM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC=CC(=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14556920.png)
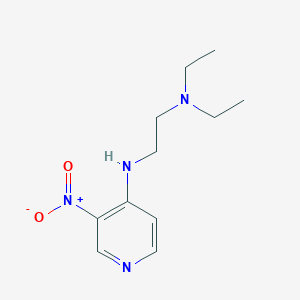

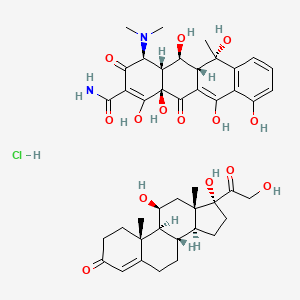
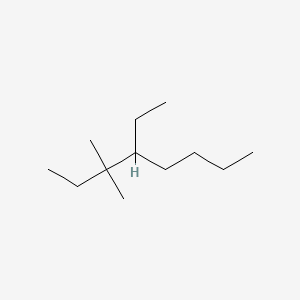
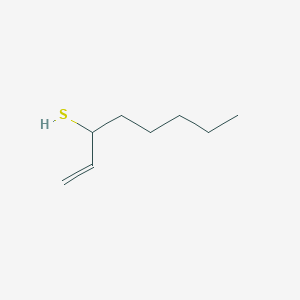
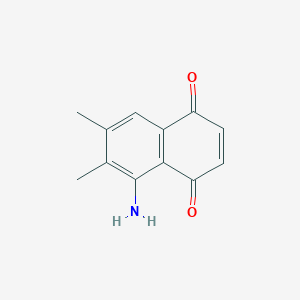
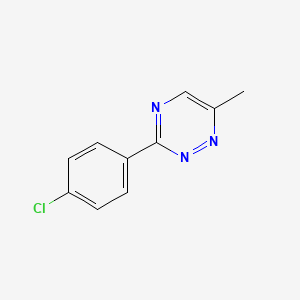
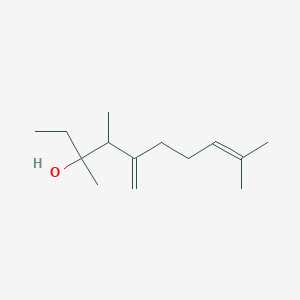
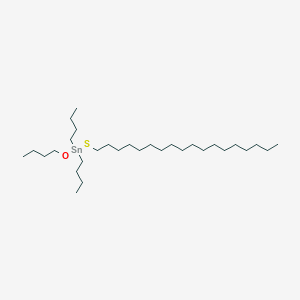
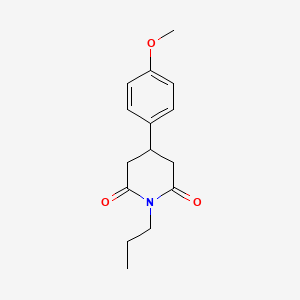
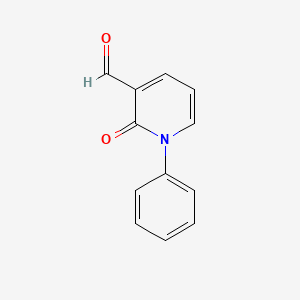
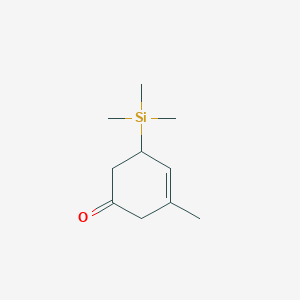
![N-[3-(4-Hydroxy-3,5-dimethoxyphenyl)acryloyl]glycine](/img/structure/B14557003.png)
